molecular formula C12H21NO3 B7120784 N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide

Cat. No.: B7120784
M. Wt: 227.30 g/mol
InChI Key: CSXVZXIERGTXQU-UHFFFAOYSA-N
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Description

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide is an organic compound with a complex structure that includes a cyclopentene ring, a carboxamide group, and a substituted butan-2-yl side chain

Properties

IUPAC Name

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(7-8-14,9-16-2)13-11(15)10-5-3-4-6-10/h3-4,10,14H,5-9H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSXVZXIERGTXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)(COC)NC(=O)C1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the carboxamide group: This step involves the reaction of the cyclopentene derivative with an appropriate amine under amide formation conditions.

    Substitution on the butan-2-yl side chain:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.

    Reduction: LiAlH4 or NaBH4 (Sodium borohydride) under anhydrous conditions.

    Substitution: Nucleophiles such as halides or thiols in the presence of a base like NaOH (Sodium hydroxide).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-1-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hydroxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    N-(4-methoxy-2-methylbutan-2-yl)cyclopent-3-ene-1-carboxamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    N-(4-hydroxy-1-methoxybutan-2-yl)cyclopent-3-ene-1-carboxamide: Lacks the methyl group, which may alter its steric properties and overall stability.

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